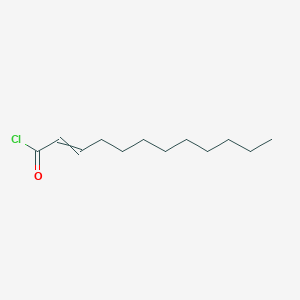
Dodec-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-2-enoyl chloride is an organic compound with the molecular formula C12H21ClO. It is a derivative of dodecenoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodec-2-enoyl chloride can be synthesized through the reaction of dodecenoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the dodecenoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added slowly. The reaction mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dodec-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Addition Reactions: The double bond in this compound can participate in addition reactions with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl), leading to the formation of haloalkanes.
Oxidation and Reduction: The compound can be oxidized to form dodec-2-enoic acid or reduced to form dodecane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) are commonly used under mild conditions.
Addition Reactions: Hydrogen halides (HX) are used, often in the presence of a catalyst or under UV light.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
Haloalkanes: Formed through addition reactions.
Dodec-2-enoic Acid and Dodecane: Formed through oxidation and reduction, respectively.
Wissenschaftliche Forschungsanwendungen
Dodec-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Wirkmechanismus
The mechanism of action of dodec-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s double bond and acyl chloride group make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodec-2-enoyl-CoA: A coenzyme A derivative involved in fatty acid metabolism.
Dodec-2-enoic Acid: The parent acid of dodec-2-enoyl chloride.
Dodec-2-enoyl-[acp]: An acyl carrier protein derivative involved in fatty acid biosynthesis.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
112767-08-5 |
|---|---|
Molekularformel |
C12H21ClO |
Molekulargewicht |
216.75 g/mol |
IUPAC-Name |
dodec-2-enoyl chloride |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
CMGAAOKHTUJEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)
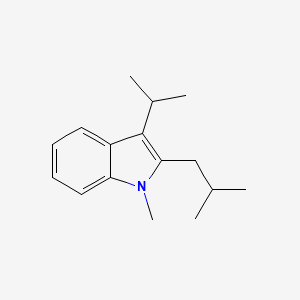
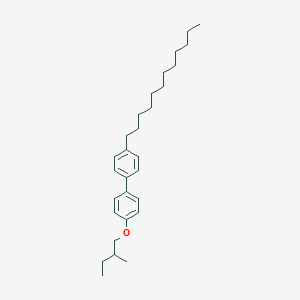

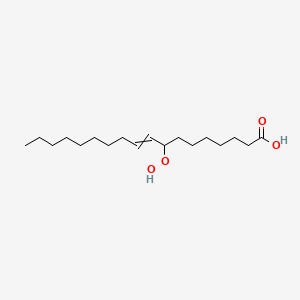
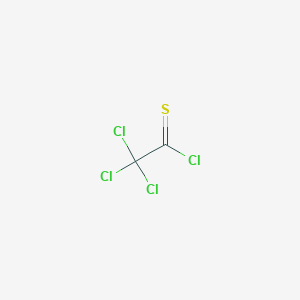
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
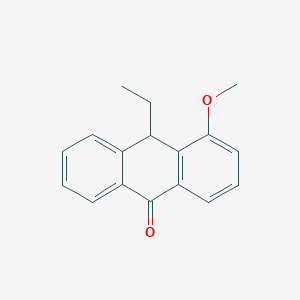
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
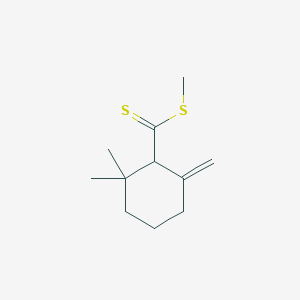
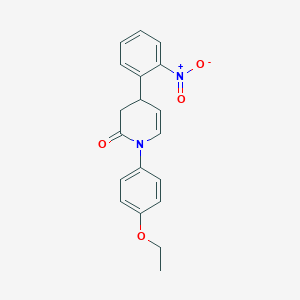
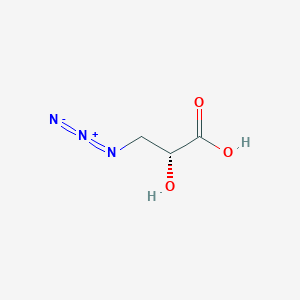
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)

